molecular formula C8H9N5S B14003741 6-prop-2-enylsulfanyl-7H-purin-2-amine CAS No. 83959-54-0

6-prop-2-enylsulfanyl-7H-purin-2-amine

Cat. No.: B14003741
CAS No.: 83959-54-0
M. Wt: 207.26 g/mol
InChI Key: PJZFZUHKIPWMND-UHFFFAOYSA-N
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Description

6-prop-2-enylsulfanyl-7H-purin-2-amine is a chemical compound with the molecular formula C₈H₉N₅S and a molecular weight of 207.259 g/mol It is known for its unique structure, which includes a purine base with a prop-2-enylsulfanyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-prop-2-enylsulfanyl-7H-purin-2-amine typically involves the reaction of a purine derivative with a prop-2-enylsulfanyl reagent. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K₂CO₃), to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-prop-2-enylsulfanyl-7H-purin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

6-prop-2-enylsulfanyl-7H-purin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-prop-2-enylsulfanyl-7H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

6-prop-2-enylsulfanyl-7H-purin-2-amine can be compared with other similar compounds, such as:

  • 6-methylsulfanyl-7H-purin-2-amine
  • 6-ethylsulfanyl-7H-purin-2-amine
  • 6-propylsulfanyl-7H-purin-2-amine

These compounds share a similar purine base structure but differ in the substituent attached to the sulfur atom. The unique prop-2-enylsulfanyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

83959-54-0

Molecular Formula

C8H9N5S

Molecular Weight

207.26 g/mol

IUPAC Name

6-prop-2-enylsulfanyl-7H-purin-2-amine

InChI

InChI=1S/C8H9N5S/c1-2-3-14-7-5-6(11-4-10-5)12-8(9)13-7/h2,4H,1,3H2,(H3,9,10,11,12,13)

InChI Key

PJZFZUHKIPWMND-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC(=NC2=C1NC=N2)N

Origin of Product

United States

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